molecular formula C2H6FO4P B13697257 2-Fluoroethyl Dihydrogen Phosphate

2-Fluoroethyl Dihydrogen Phosphate

Cat. No.: B13697257
M. Wt: 144.04 g/mol
InChI Key: JGBXCEVEHATIRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoroethyl dihydrogen phosphate (FEDP) is an organophosphate compound characterized by a fluoroethyl group (-CH₂CH₂F) esterified to a dihydrogen phosphate moiety (H₂PO₄⁻). The fluorine atom introduces unique electronic and steric properties, which may enhance thermal stability, alter solubility, or influence biological activity compared to non-fluorinated analogs .

Properties

Molecular Formula

C2H6FO4P

Molecular Weight

144.04 g/mol

IUPAC Name

2-fluoroethyl dihydrogen phosphate

InChI

InChI=1S/C2H6FO4P/c3-1-2-7-8(4,5)6/h1-2H2,(H2,4,5,6)

InChI Key

JGBXCEVEHATIRF-UHFFFAOYSA-N

Canonical SMILES

C(CF)OP(=O)(O)O

Origin of Product

United States

Preparation Methods

The synthesis of 2-Fluoroethyl Dihydrogen Phosphate typically involves the reaction of fluoroethanol with phosphoric acid. The reaction conditions often require a controlled environment to ensure the proper formation of the desired product. Industrial production methods may involve the use of high-performance liquid chromatography (HPLC) to ensure the purity and consistency of the compound .

Chemical Reactions Analysis

2-Fluoroethyl Dihydrogen Phosphate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halides and nucleophiles. .

Scientific Research Applications

2-Fluoroethyl Dihydrogen Phosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoroethyl Dihydrogen Phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoroethyl group can enhance the compound’s binding affinity and specificity, leading to more effective interactions with its targets. The pathways involved in its mechanism of action include phosphorylation and dephosphorylation processes .

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Chemical Properties

Compound Solubility (g/100 mL) Melting Point (°C) Key Applications
2-Fluoroethyl Dihydrogen Phosphate (Hypothesized) Moderate (organic solvents) ~150–200 Drug delivery, materials
2-Hydroxyethyl Dihydrogen Phosphate High (water) 80–85 Biochemical synthesis
Potassium Dihydrogen Phosphate 22.6 (water) 252.6 Fertilizers, electronics
Diphenyl Hydrogen Phosphate Low (organic solvents) 80–82 Polymer stabilization

Table 2: Market Trends (2025–2030 Projections)

Compound Market Size (2025, USD Million) CAGR Key Drivers
Potassium Dihydrogen Phosphate 1,200 5.2% Agriculture, electronics
Lithium Dihydrogen Phosphate 350 6.8% Batteries, ceramics
Magnesium Dihydrogen Phosphate 90 4.5% Pharmaceuticals, coatings

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.